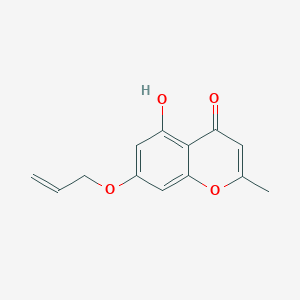

7-Allyloxy-5-hydroxy-2-methylchromone

Description

Overview of the Chromone (B188151) Scaffold in Chemical Biology and Medicinal Chemistry

The chromone, or 4H-1-benzopyran-4-one, is a bicyclic heterocyclic compound that is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its core structure being a recurring motif in a multitude of natural and synthetic molecules that exhibit a wide spectrum of biological activities. The rigid benzopyranone framework serves as an effective template for the spatial orientation of various functional groups, enabling interaction with a diverse array of biological targets.

The substitution pattern on the chromone core plays a critical role in defining the pharmacological properties of its derivatives. Researchers have extensively modified the chromone skeleton at various positions to generate extensive libraries of compounds for drug discovery programs. These efforts have led to the identification of chromone derivatives with significant therapeutic potential, as detailed in the table below.

Table 1: Reported Pharmacological Activities of the Chromone Scaffold

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. |

| Antimicrobial | Activity against various strains of bacteria, fungi, and other microbes. |

| Antiviral | Inhibition of viral replication, including activity against HIV. |

| Anti-inflammatory | Modulation of inflammatory pathways and reduction of inflammation. |

| Antioxidant | Scavenging of free radicals and protection against oxidative stress. |

| Neuroprotective | Potential application in treating neurodegenerative diseases like Alzheimer's. |

| Antidiabetic | Inhibition of enzymes such as alpha-amylase. |

Historical Context of Chromone Research and Natural Product Isolation

The study of chromones dates to the early 20th century, with initial research focusing on compounds isolated from natural sources. These secondary metabolites are widely distributed throughout the plant kingdom and are also found in fungi and bacteria. Historically, plant extracts containing chromones have been used for centuries in traditional medicine to treat a variety of ailments.

A pivotal moment in chromone history was the isolation and study of Khellin from the Mediterranean plant Ammi visnaga. Decoctions of this plant were traditionally used as a smooth muscle relaxant. The isolation of Khellin in its pure form spurred significant interest in the chromone scaffold, leading to extensive research into its synthesis and pharmacological properties.

The natural precursor to the subject of this article, 5,7-dihydroxy-2-methylchromone (also known as noreugenin), is itself a natural product found in various plants, including Pisonia aculeata, Aloe arborescens, and Rhododendron dauricum nih.govmedchemexpress.com. It is biosynthesized in plants via the pentaketide (B10854585) pathway, catalyzed by the enzyme pentaketide chromone synthase (PCS) researchgate.net. This natural availability of the core structure provides a valuable starting point for the semi-synthesis of novel derivatives.

Table 2: Examples of Naturally Occurring Chromones and Their Sources

| Compound Name | Natural Source(s) |

|---|---|

| Noreugenin (B191981) | Pisonia aculeata, Aloe species nih.govmedchemexpress.com |

| Khellin | Ammi visnaga |

| Aloesin | Aloe species |

| Baicalein | Scutellaria baicalensis |

| Wogonin | Scutellaria baicalensis |

Relevance of 7-Allyloxy-5-hydroxy-2-methylchromone within Chromone Derivatives

This compound is a synthetic derivative of the natural product noreugenin (5,7-dihydroxy-2-methylchromone). Its primary relevance lies not in its own established biological activity, but as a purposefully designed molecule for use in synthetic and medicinal chemistry. The creation of this compound represents a specific and strategic modification of a natural scaffold.

The process involves the selective alkylation of the hydroxyl group at the C-7 position with an allyl group, leaving the C-5 hydroxyl group intact. The C-5 hydroxyl is known to be crucial for certain biological activities in related compounds, making its preservation a key synthetic goal archive.org. The introduction of the allyloxy group at the C-7 position is significant for several reasons:

Probing Structure-Activity Relationships (SAR): By modifying the C-7 position, chemists can systematically study how changes in the size, electronics, and lipophilicity of the substituent affect the molecule's interaction with biological targets. Comparing the activity of this compound to its parent, noreugenin, and other C-7 derivatives (e.g., methoxy, benzyloxy) provides valuable data for designing more potent and selective drugs.

Synthetic Handle: The double bond in the allyl group serves as a reactive "handle" for further chemical transformations, allowing for the synthesis of more complex and diverse chromone derivatives through reactions such as epoxidation, dihydroxylation, or metathesis.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16639-46-6 |

| Molecular Formula | C13H12O4 |

| Molecular Weight | 232.23 g/mol |

| Melting Point | 109-110 °C chemicalbook.com |

| Boiling Point (Predicted) | 417.6 ± 45.0 °C chemicalbook.com |

Scope and Objectives of Research on this compound

Specific published research focusing exclusively on the biological profile of this compound is limited. Therefore, the scope of research involving this compound is best understood within the broader objectives of medicinal chemistry programs that utilize the chromone scaffold.

The primary objectives for the synthesis and study of this particular molecule are:

Synthetic Methodology Development: To establish efficient and selective chemical methods for the derivatization of polyhydroxylated natural chromones like noreugenin. Achieving selective allylation at the C-7 position over the more sterically hindered and hydrogen-bonded C-5 hydroxyl group is a common synthetic challenge.

Library Generation for Biological Screening: To synthesize this compound as one member of a larger, structurally diverse library of chromone derivatives. This library can then be screened against a wide range of biological targets (e.g., enzymes, receptors) to identify novel hits for drug discovery.

Investigation of Structure-Activity Relationships (SAR): To use this compound as a tool to understand the role of the C-7 substituent in conferring biological activity. The findings help in the rational design of future chromone derivatives with improved potency and selectivity.

Creation of Advanced Intermediates: To utilize the compound as a building block for more complex molecules. The functional groups (the remaining phenol (B47542), the allyl double bond, the pyrone carbonyl) offer multiple points for further chemical elaboration.

In essence, this compound is a product of rational chemical design, serving as a key intermediate and molecular probe to unlock the therapeutic potential of the chromone scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16639-46-6 |

|---|---|

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

5-hydroxy-2-methyl-7-prop-2-enoxychromen-4-one |

InChI |

InChI=1S/C13H12O4/c1-3-4-16-9-6-11(15)13-10(14)5-8(2)17-12(13)7-9/h3,5-7,15H,1,4H2,2H3 |

InChI Key |

GURQIFKECNQBNG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Allyloxy 5 Hydroxy 2 Methylchromone and Its Analogues

Classical Approaches to the Chromone (B188151) Core Synthesis

The construction of the fundamental benzopyranone (chromone) skeleton is a well-established area of organic synthesis. Several named reactions provide reliable pathways to this core structure, which serves as the scaffold for the target molecule.

The Kostanecki-Robinson reaction is a classical method for synthesizing chromones and related coumarins. wikipedia.orgias.ac.in This reaction involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride (B1165640) in the presence of the corresponding sodium salt. ias.ac.in The process consists of three primary stages:

O-acylation: The phenolic hydroxyl group of the o-hydroxyaryl ketone is acylated by the acid anhydride. wikipedia.org

Intramolecular Aldol Condensation: The intermediate undergoes a base-catalyzed intramolecular condensation, leading to the cyclization and formation of a hydroxydihydrochromone intermediate. wikipedia.org

Dehydration: The final step involves the elimination of a water molecule to yield the aromatic chromone ring. wikipedia.org

For the synthesis of a 2-methylchromone (B1594121) core, as required for the target molecule, acetic anhydride and sodium acetate (B1210297) are typically employed. ias.ac.in Variants of this reaction can produce different substitution patterns; for example, using benzoic anhydride leads to the formation of flavones (2-phenylchromones). wikipedia.org The reaction conditions, such as temperature and the choice of base, can influence the product distribution, sometimes yielding coumarins as byproducts. ias.ac.in

The Simonis condensation is another key method for chromone synthesis, distinct from the Kostanecki-Robinson reaction in its reactants and catalyst. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under the action of a strong dehydrating agent, most commonly phosphorus pentoxide (P₂O₅). wikipedia.orgorganicreactions.org

The reaction mechanism is believed to proceed via two main steps:

The ketone of the β-ketoester is activated by the catalyst and reacts with the phenolic hydroxyl group.

The ester group is then activated for an intramolecular electrophilic attack on the aromatic ring (a Friedel-Crafts type acylation) to close the pyrone ring. wikipedia.org

A significant feature of the Simonis reaction is its competition with the Pechmann condensation. organicreactions.org While both reactions can use similar starting materials (phenols and β-ketoesters), the choice of catalyst dictates the outcome. Strongly acidic catalysts like sulfuric acid tend to favor the formation of coumarins via the Pechmann pathway, whereas phosphorus pentoxide directs the reaction towards chromones. wikipedia.orgorganicreactions.org Other cyclization strategies to form the chromone core include the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization. nih.gov

Targeted Synthesis of 7-Allyloxy-5-hydroxy-2-methylchromone

The direct synthesis of this compound relies on the selective modification of a pre-formed chromone precursor that already contains the necessary hydroxyl groups at the C-5 and C-7 positions.

The introduction of the allyloxy group at the C-7 position is typically achieved via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This involves the O-alkylation of a dihydroxychromone precursor using an allyl halide (e.g., allyl bromide) in the presence of a base. nih.gov

A critical challenge in this step is achieving regioselectivity. The precursor, 5,7-dihydroxy-2-methylchromone (Noreugenin), has two phenolic hydroxyl groups at the C-5 and C-7 positions with different acidities and reactivities. The C-5 hydroxyl group is intramolecularly hydrogen-bonded to the C-4 carbonyl group, making it less acidic and less nucleophilic than the C-7 hydroxyl group. This inherent difference in reactivity allows for the selective alkylation at the C-7 position under carefully controlled conditions. nih.gov

Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium bicarbonate (CsHCO₃), often in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). nih.gov

Table 1: Comparison of Bases for Selective Alkylation

| Base | Solvent | Typical Conditions | Selectivity Outcome |

|---|---|---|---|

| K₂CO₃ | Acetone | Reflux | Good selectivity for C-7 alkylation |

| NaHCO₃ | DMF/DMSO | Heating | Moderate selectivity, risk of side products |

| CsHCO₃ | Acetonitrile | 80 °C | Excellent regioselectivity for 4-alkoxy products in dihydroxyacetophenones nih.gov |

The most direct precursor for the synthesis of this compound is Noreugenin (B191981) (5,7-dihydroxy-2-methylchromone). nih.gov Noreugenin itself can be synthesized via classical methods, such as the cyclization of 2,4,6-trihydroxyacetophenone (phloracetophenone) with acetic anhydride and sodium acetate.

The synthesis from Noreugenin proceeds by its selective O-allylation. To optimize the reaction for exclusive C-7 allylation, reaction conditions must be finely tuned.

Key Optimization Parameters:

Base: A mild base like potassium carbonate is often sufficient to deprotonate the more acidic C-7 hydroxyl group without significantly affecting the chelated C-5 hydroxyl.

Solvent: Anhydrous acetone is a common solvent that facilitates the reaction while being relatively easy to remove.

Stoichiometry: Using approximately one equivalent of the allyl halide ensures that mono-allylation is favored over di-allylation.

Temperature: Running the reaction at reflux temperature for several hours is typical to ensure completion.

Under these optimized conditions, Noreugenin reacts with allyl bromide to yield this compound in good yields, with minimal formation of the 5-allyloxy or 5,7-diallyloxy byproducts.

The Claisen rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement that is highly relevant to the chemistry of allyl-aryl ethers, including 7-allyloxychromones. wikipedia.orglibretexts.org While not a direct step in the synthesis of this compound, it is a key subsequent reaction used to synthesize its C-allyl isomers, which are valuable analogues. organic-chemistry.org

When this compound is heated, typically in a high-boiling solvent like N,N-dimethylformamide, the allyl group migrates from the C-7 oxygen to the adjacent C-8 position of the chromone ring, forming 8-allyl-5,7-dihydroxy-2-methylchromone. ncsu.edu This reaction is thermally induced and proceeds through a concerted, cyclic transition state. wikipedia.orgnih.gov

The mechanism involves the formation of a new carbon-carbon bond at the ortho position (C-8) relative to the ether linkage, and the breaking of the carbon-oxygen ether bond. The reaction is followed by tautomerization of the intermediate dienone to restore the aromaticity of the benzene (B151609) ring, yielding the final C-allylated phenol. organic-chemistry.orgbyjus.com This rearrangement is generally regioselective, favoring migration to an unsubstituted ortho position. nih.gov The ability to convert the O-allyl product into a C-allyl product significantly expands the synthetic utility of the initial allylation reaction. ncsu.edu

Advanced Synthetic Transformations for Chromone Functionalization

Modern synthetic chemistry offers a sophisticated toolkit for the functionalization of the chromone nucleus, enabling the introduction of diverse substituents at specific positions. These advanced methods are crucial for building complex molecules and exploring structure-activity relationships. Key strategies include ring-opening/recyclization, multicomponent reactions, and various catalyzed pathways. tandfonline.comrsc.orgrsc.org

The chromone ring, particularly when functionalized at the C-3 position, serves as a versatile substrate for constructing a variety of other heterocyclic systems through Ring Opening and Recyclization (RORC) strategies. tandfonline.com The electron-deficient γ-pyrone moiety of the chromone makes it susceptible to nucleophilic attack, initiating a cascade of reactions that lead to new molecular frameworks. tandfonline.com

The process typically begins with a nucleophilic attack at the C-2 position of the chromone ring. tandfonline.comresearchgate.net This step leads to the opening of the pyrone ring. Subsequent recyclization can occur in several ways, often involving the carbonyl group at C-4 or the functional group at C-3. tandfonline.com For instance, 3-formylchromones are valuable intermediates that react with binucleophiles (such as 1,2-, 1,3-, and 1,4-binucleophiles) to form five, six, or seven-membered heterocycles. tandfonline.com The reaction proceeds through an initial condensation with the aldehyde group, followed by the pyrone ring opening via nucleophilic attack at C-2. tandfonline.com

This methodology has been successfully employed to synthesize a wide array of heterocyclic compounds, demonstrating its broad applicability.

Table 1: Heterocycles Synthesized from 3-Functionalized Chromones via RORC

| Starting Material | Nucleophile/Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-Formylchromones | Arylhydrazine | Acyl Pyrazoles | tandfonline.com |

| 3-Substituted Chromones | Nitrogen Nucleophiles | Pyrazoles, Isoxazoles | tandfonline.com |

| 3-Substituted Chromones | Carbon Nucleophiles | Pyridines, Pyrimidines, Pyrans | tandfonline.com |

| Chromone-3-carbonitrile | Thiosemicarbazide | Substituted Pyrazoles | researchgate.net |

These transformations highlight the utility of 3-functionalized chromones as synthons for accessing diverse chemical matter. tandfonline.comresearchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.orgfrontiersin.org This approach is prized for its operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse molecules from readily available precursors. frontiersin.orgjcsp.org.pk

In the context of chromone chemistry, MCRs provide an expeditious route to complex analogues. A notable example is a Michael addition-driven four-component reaction (4-CR) developed for derivatizing chromones. rsc.org This one-pot protocol allows for the synthesis of structurally diverse 4-oxochroman-2-carboxamides. By strategically managing the reactivity of the components, competing reactions like the Ugi four-component reaction can be suppressed without the need for a catalyst. rsc.org Furthermore, by substituting one of the components, such as replacing a carboxylic acid with trimethylsilyl (B98337) azide (B81097) (TMSN₃), the reaction can be adapted to produce other complex structures like tetrazole-substituted chromones. rsc.org

Another example involves a three-component reaction using an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a third component (such as dimedone or 4-hydroxycoumarin) catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) to produce various chromene derivatives in good yields and with short reaction times. jcsp.org.pk These protocols demonstrate the power of MCRs in creating functionalized chromone and chromene scaffolds. jcsp.org.pkresearchgate.net

Direct functionalization of the chromone scaffold via C–H activation is a powerful and atom-economical strategy for introducing structural diversity. rsc.orgnih.gov Both metal-catalyzed and metal-free methods have been developed to achieve site-selective functionalization at the C-2, C-3, and C-5 positions. rsc.orgrsc.org

Metal-Catalyzed Pathways: Transition metals like rhodium, iridium, palladium, and copper are frequently used to catalyze these transformations. nih.govorganic-chemistry.org

C-5 Functionalization: The keto group of the chromone can act as a directing group, facilitating chelation-assisted, metal-catalyzed C-H activation selectively at the C-5 position. rsc.orgnih.govrsc.org This has enabled a range of transformations including allylation, amidation, and alkenylation. nih.gov For example, Rh(III)-catalyzed oxidative cross-coupling of chromones with olefins provides a direct route to C-5 substituted products. nih.gov

C-3 Functionalization: The electron-rich C-3 position can be functionalized using electrophilic coupling partners in transition metal-catalyzed reactions. rsc.org This typically occurs when the C-2 position is already substituted. nih.govrsc.org Gold-catalyzed tandem alkynylation of o-hydroxyarylenaminones followed by intramolecular cyclization is an effective strategy for creating 3-alkynyl chromones. rsc.org

C-2 Functionalization: Functionalization at the C-2 position is often achieved when the coupling partners are nucleophilic, such as arylpalladium species or alkyl radicals. nih.govrsc.org

Table 2: Examples of Metal-Catalyzed Chromone Functionalization

| Position | Catalyst/Metal | Reaction Type | Reference |

|---|---|---|---|

| C-5 | Rhodium(III) | Oxidative Cross-Coupling with Olefins | nih.gov |

| C-5 | Iridium | Arylation, Heteroarylation | rsc.org |

| C-3 | Zirconium/Copper | Allylation | nih.gov |

| C-3 | Gold | Alkynylation/Cyclization | rsc.org |

Metal-Free Pathways: In recent years, there has been a significant push towards developing more sustainable, metal-free synthetic methods. nsf.govnih.gov Visible-light-induced synthesis is a prominent example of an eco-friendly approach. acs.org An efficient synthesis of 3-alkyl chromones has been reported from o-hydroxyaryl enaminones and α-diazo esters under catalyst- and additive-free conditions, using only visible light at room temperature. acs.org This method offers mild reaction conditions, operational simplicity, and broad substrate scope, providing a green alternative to traditional metal-catalyzed processes. acs.org

Chemo- and Regioselective Considerations in Chromone Synthesis

Achieving selectivity—either chemoselectivity (differentiating between functional groups) or regioselectivity (differentiating between positions)—is a central challenge in the synthesis of complex molecules like chromone derivatives. nih.govresearchgate.net The ability to control where and how a reaction occurs is paramount for the efficient construction of a target molecule. mdpi.com

In chromone synthesis, regioselectivity is crucial when multiple reactive sites are present on the scaffold. As discussed, the functionalization at the C-2, C-3, and C-5 positions can be controlled by the choice of catalyst and reaction conditions. rsc.org The inherent electronic properties of the chromone ring—with an electron-rich C-3 position and electrophilic C-2 and C-4 positions—guide its reactivity. tandfonline.com

For example, the directing ability of the C-4 keto group is a key factor in achieving regioselective C-5 functionalization in metal-catalyzed C-H activation reactions. nih.govrsc.org Without such directing effects, mixtures of products could be formed. Similarly, the substitution pattern on the chromone itself influences subsequent reactions; a substituent at C-2 can direct functionalization towards the C-3 position. nih.govrsc.org

Spectroscopic and Chromatographic Characterization in Chromone Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of chromone (B188151) derivatives. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 7-Allyloxy-5-hydroxy-2-methylchromone, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons, the vinylic proton on the chromone ring, the aromatic protons, the phenolic hydroxyl proton, and the protons of the allyloxy group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are critical for assigning each proton to its specific position in the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. A typical ¹³C NMR spectrum for this compound would display unique signals for each carbon atom, including the methyl carbon, the carbonyl carbon, the olefinic carbons, and the aromatic carbons.

No specific experimental NMR data for this compound (CAS 16639-46-6) is available in the searched public scientific literature. The table below represents hypothetical chemical shifts based on the analysis of similar chromone structures. These values are for illustrative purposes and require experimental verification.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | - | - | 164.5 |

| 3 | ~6.0 | s | 111.0 |

| 4 | - | - | 182.0 |

| 4a | - | - | 105.0 |

| 5 | - | - | 162.0 |

| 5-OH | ~12.5 | s | - |

| 6 | ~6.3 | d | 98.0 |

| 7 | - | - | 165.0 |

| 8 | ~6.4 | d | 93.0 |

| 8a | - | - | 158.0 |

| 2-CH₃ | ~2.4 | s | 20.0 |

| 7-OCH₂- | ~4.6 | dt | 69.5 |

| -CH= | ~6.0 | m | 132.0 |

| =CH₂ (trans) | ~5.4 | dd | 118.5 |

| =CH₂ (cis) | ~5.3 | dd | 118.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

No specific experimental IR data for this compound is available in the searched public scientific literature. The table below lists the expected characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3400-3100 (broad) |

| C-H (aromatic/vinylic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (ketone) | Stretching | 1660-1640 |

| C=C (aromatic/alkene) | Stretching | 1620-1580 |

| C-O (ether/phenol) | Stretching | 1260-1000 |

Mass Spectrometry (MS, HRMS, UPLC-ESI-QTOF-MS) and Characteristic Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

MS and HRMS: Standard mass spectrometry provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The expected exact mass of this compound (C₁₃H₁₂O₄) can be calculated and compared with the experimental value from HRMS to confirm its composition.

UPLC-ESI-QTOF-MS: This hyphenated technique combines the separation power of Ultra-Performance Liquid Chromatography (UPLC) with the high resolution and accuracy of a Quadrupole Time-of-Flight (QTOF) mass spectrometer using Electrospray Ionization (ESI). This is particularly useful for analyzing complex mixtures or for confirming the identity of a synthesized compound.

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern is a unique fingerprint of the molecule and is invaluable for structural elucidation. For this compound, characteristic fragmentation would likely involve the loss of the allyl group (C₃H₅, 41 Da) or the cleavage of the chromone ring, such as through a retro-Diels-Alder (rDA) reaction. While a 1983 index of the EPA/NIH mass spectral database lists an entry for this compound (CAS 16639-46-6), the specific data is not digitally accessible archive.org.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

HPLC is a cornerstone technique for both the analysis and purification of chromone derivatives.

Analytical HPLC: This is used to determine the purity of a sample. A pure sample should ideally show a single peak in the chromatogram under specific conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength). Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often with an acid modifier like formic or acetic acid), is commonly employed for compounds of this polarity.

Preparative HPLC: This technique is used to purify larger quantities of the compound. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to isolate the compound of interest from a mixture.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC: This is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For a compound like this compound, a typical TLC system might involve a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The compound's retention factor (Rf) value is a key identifier under specific conditions.

HPTLC: This is an enhanced form of TLC that offers better resolution, higher sensitivity, and improved quantification. It uses plates with smaller particles and a thinner layer, leading to more efficient separations.

No specific experimental HPLC or TLC/HPTLC data for this compound is available in the searched public scientific literature.

Supercritical Fluid Extraction (SCFE) for Isolation from Complex Mixtures

Supercritical Fluid Extraction (SCFE) is a sophisticated separation technique that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent. wikipedia.org This method serves as a green alternative to traditional organic solvent extraction, offering advantages such as reduced solvent use and milder extraction conditions, which helps in preserving thermolabile compounds. mdpi.com The properties of a supercritical fluid can be finely tuned by altering pressure and temperature, which allows for selective extraction of targeted compounds from a complex matrix. wikipedia.org

In the context of isolating chromones and other phenolic compounds from natural products, SCFE has demonstrated considerable efficacy. The process involves pumping liquid CO₂ into a heated zone where it achieves a supercritical state. This supercritical fluid then passes through an extraction vessel containing the sample matrix (e.g., powdered plant material). wikipedia.org The high diffusivity and low viscosity of the supercritical fluid allow it to penetrate the matrix efficiently, dissolving the target analytes. The extract-laden fluid is then transferred to a separator at a lower pressure, causing the CO₂ to lose its solvating power and the extracted compounds to precipitate for collection. wikipedia.org

The selectivity of SCFE can be enhanced by the addition of a co-solvent, or modifier, such as ethanol (B145695) or methanol. wikipedia.org This is particularly useful for extracting more polar compounds like hydroxylated chromones. Research on the extraction of phenolic compounds from various plant materials has shown that factors like pressure, temperature, co-solvent percentage, and flow rate significantly affect the extraction yield and selectivity. mdpi.com For instance, optimizing these parameters using methodologies like Response Surface Methodology (RSM) can lead to a maximized recovery of specific compounds. mdpi.com

While specific SCFE parameters for this compound are not extensively documented in publicly available literature, the general conditions for similar phenolic compounds provide a foundational framework. Optimization studies for related compounds often explore pressures from 100 to 400 bar and temperatures from 30 to 80 °C. mdpi.comnih.gov

Table 1: General Supercritical Fluid Extraction (SCFE) Parameters for Phenolic Compounds

| Parameter | Typical Range | Effect on Extraction |

|---|---|---|

| Pressure (bar) | 100 - 400 | Increases fluid density and solvating power |

| Temperature (°C) | 30 - 80 | Affects solvent density and analyte vapor pressure |

| CO₂ Flow Rate (mL/min) | 2 - 5 | Influences extraction time and efficiency |

| Co-solvent (% v/v) | 5 - 20% Ethanol/Methanol | Increases polarity of the fluid for enhanced extraction of polar analytes |

| Extraction Time (min) | 30 - 240 | Varies based on static and dynamic phases |

Quantitative Analysis Techniques for Chromone Derivatives in Research Samples

Once chromone derivatives are extracted, accurate quantification is essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the quantitative analysis of these compounds. mdpi.comresearchgate.net These methods offer high resolution, sensitivity, and reproducibility.

A typical quantitative analysis setup involves a reversed-phase column (e.g., C18) and a detector, most commonly a Photo Diode Array (PDA) or a Mass Spectrometer (MS). mdpi.commdpi.com PDA detectors provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment, while MS detectors offer superior sensitivity and selectivity, allowing for the determination of the mass-to-charge ratio of the analyte, which confirms its identity.

The development of a robust quantitative method requires careful optimization of several parameters:

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid) and an organic solvent (like acetonitrile or methanol) is common for separating compounds with varying polarities. mdpi.com

Flow Rate and Column Temperature: These parameters are adjusted to achieve optimal peak shape and separation within a reasonable analysis time.

Detector Settings: Wavelength selection for UV detection is based on the absorbance maximum of the target chromone. For MS detection, parameters like ionization source and collision energy are optimized for maximum signal intensity.

Quantitative structure-activity relationship (QSAR) studies on chromone derivatives often rely on precise measurements of biological activity, which are then correlated with molecular descriptors. nih.govresearchgate.net For example, the antioxidant activity of a series of synthetic chromone derivatives was quantified using the DPPH free radical scavenging assay, with results expressed as EC₅₀ values. nih.gov Such quantitative data is foundational for building predictive computational models.

Table 2: Example of Analytical Parameters for Quantitative Analysis of Chromone Derivatives

| Parameter | Specification | Purpose |

|---|---|---|

| Chromatography System | UPLC/HPLC | High-resolution separation |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of water (with 0.1% acid) and acetonitrile | Elution of a wide range of compounds |

| Detector | PDA or Mass Spectrometer (MS) | Detection and Quantification |

| Quantification Method | External Standard Calibration | Calculation of concentration based on a calibration curve |

This table outlines typical parameters used in the quantitative analysis of chromone derivatives. Specific values would be optimized for this compound in a dedicated study.

Application of Multivariate Statistical Methods for Analytical Data Interpretation

The large datasets generated from chromatographic and spectroscopic analyses of complex samples, such as plant extracts, often require sophisticated data processing tools for meaningful interpretation. eurachem.org Multivariate statistical methods are powerful tools for analyzing these complex datasets, enabling researchers to identify patterns, classify samples, and identify key compounds that differentiate sample groups. mdpi.comresearchgate.net

Principal Component Analysis (PCA) and Discriminant Analysis (DA) are two commonly employed unsupervised and supervised methods, respectively. nih.gov PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components, making it easier to visualize trends and clusters in the data. nii.ac.jp This can be used, for example, to differentiate between wild and cultivated plant varieties based on their chemical profiles of chromones. mdpi.com

In one study, UPLC-QTOF-MS analysis of 2-(2-phenylethyl)chromones in agarwood, coupled with multivariate statistical methods, allowed for the identification of 14 specific chromones that could serve as biomarkers to distinguish wild from cultivated sources. mdpi.com Similarly, chromatographic retention data from multiple runs can be subjected to PCA and DA to group structurally related compounds, which can aid in the identification of unknown analytes in complex mixtures. nih.gov

Regression methods like Partial Least Squares (PLS) are used to build predictive models. nii.ac.jp For instance, in 3D-QSAR studies of chromone derivatives, genetic partial least squares (G/PLS) regression has been used to develop models that predict the antioxidant activity of compounds based on their molecular field analysis (MFA). nih.govresearchgate.net These models are evaluated based on statistical parameters like the cross-validated coefficient (r²cv) and the predictive ability for a test set of compounds (r²pred), with higher values indicating a more robust model. nih.govresearchgate.net

Table 3: Common Multivariate Statistical Methods in Chemical Analysis

| Method | Type | Primary Application in Chromone Research |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised Clustering | Data exploration, pattern recognition, sample classification based on chemical profiles |

| Discriminant Analysis (DA) | Supervised Classification | Building predictive models to classify samples into predefined groups |

| Partial Least Squares (PLS) Regression | Regression | Modeling the relationship between analytical data (e.g., spectra) and a response variable (e.g., concentration, activity) |

Structure Activity Relationship Sar Studies and Rational Design of 7 Allyloxy 5 Hydroxy 2 Methylchromone Derivatives

Impact of Structural Modifications on Biological Potency and Selectivity

The therapeutic potential of chromone (B188151) derivatives can be significantly modulated by altering the substituents on the benzo-γ-pyrone skeleton. nih.govplos.org Modifications to the allyloxy group at C-7, the hydroxyl group at C-5, the methyl group at C-2, and other positions on the chromone core can lead to substantial changes in biological efficacy and target selectivity.

The substituent at the C-2 position significantly impacts the pharmacological action of chromones. The 2-methyl group is a common feature in naturally occurring chromones, often resulting from their biosynthesis via the acetic acid pathway. nih.gov However, SAR studies have revealed that replacing the C-2 methyl group with larger, more complex moieties can drastically alter activity. For instance, derivatives featuring a phenyl group at position C-2 exhibited higher anticancer activity compared to their 2-methyl counterparts. nih.gov In the development of inhibitors for the enzyme Sirtuin 2 (SIRT2), the size of the substituent at the C-2 position was found to be critical; bulky groups in this position led to a considerable decrease in activity, indicating a space limitation within the binding site. acs.org This suggests that while the 2-methyl group may be suitable for certain biological targets, for others it may not be the optimal substituent, and its replacement provides a key avenue for the rational design of more potent inhibitors.

Beyond the specific moieties at positions C-2, C-5, and C-7, substitutions elsewhere on the chromone core and its side chains are instrumental in fine-tuning target affinity and efficacy. The chromone nucleus is considered a "privileged scaffold" precisely because it can be decorated with various substituents to interact with a wide range of biological receptors. nih.govacs.orgresearchgate.net

SAR studies have provided several key insights:

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can markedly increase MAO-B inhibitory activity. nih.gov Specifically, attaching a fluorine atom at the C-6 position has been shown to produce more active anticancer agents compared to chloro or methyl groups at the same position. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: In the context of SIRT2 inhibition, electron-poor chroman-4-ones generally act as more potent inhibitors than electron-rich compounds. acs.org Derivatives bearing electron-withdrawing groups at positions C-5, C-6, and C-7 have demonstrated enhanced anticancer activity. nih.gov

Bulky Groups: The addition of lipophilic and bulkier substituents, such as bromide or aryl groups, can potentiate cytotoxic activity in some series of chromone derivatives. acs.org However, for other targets like SIRT2, bulky groups connected directly to the ring system tend to diminish the inhibitory effect. acs.org

Side Chain Modifications: The length and branching of alkyl side chains are crucial. For SIRT2 inhibitors, a pentyl group was found to be optimal among a series of alkyl derivatives, while branching of the chain decreased inhibitory activity. acs.org

The following table summarizes the observed effects of various substitutions on the biological activities of chromone derivatives, based on findings from multiple research studies.

| Position | Substituent/Modification | Resulting Effect on Biological Activity | Reference(s) |

| C-2 | Phenyl group (vs. methyl) | Increased anticancer activity | nih.gov |

| C-2 | Bulky groups | Decreased SIRT2 inhibitory activity | acs.org |

| C-5 | Methylation (of hydroxyl) | Decreased antibacterial activity | acs.org |

| C-6 | Fluorine atom | Increased anticancer activity (vs. Cl, CH₃) | nih.gov |

| C-6 | Carboxylic acid group | Significantly reduced MAO inhibitory activity | nih.gov |

| C-7 | Methoxy group | Decreased antibacterial activity | acs.org |

| C-5, 6, 7 | Electron-withdrawing groups | Enhanced anticancer activity | nih.gov |

| Core | General bulky/lipophilic groups | Potentiated cytotoxicity | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative SAR observations and develop a more quantitative understanding, computational modeling techniques are employed. Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the 3D conformation of molecules, providing insights into the steric and electrostatic interactions that govern ligand-receptor binding.

Molecular Field Analysis (MFA) and Comparative Molecular Field Analysis (CoMFA): These widely used 3D-QSAR techniques correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields. google.com The process involves aligning the molecules and then calculating the interaction energies with a probe atom at various grid points surrounding them. google.com Several 3D-QSAR models have been successfully developed for chromone derivatives using MFA and CoMFA for various activities, including HIV-1 protease inhibition and antioxidant effects. nih.govnih.govresearchgate.net For example, a receptor-based MFA study on chromone derivatives as HIV-1 protease inhibitors yielded a model with excellent predictive ability (predictive r² = 0.995). nih.govresearchgate.net Similarly, CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create robust models for the radical scavenging activity of chromones, generating 3D contour maps that are useful for designing new compounds with higher activity. nih.govnih.gov

Self-Organizing Molecular Field Analysis (SOMFA): SOMFA is another 3D-QSAR technique that uses self-organizing maps, a type of artificial neural network, to analyze molecular fields. nih.govontosight.ai It is conceptually intuitive and avoids complex statistical tools, yet it has been shown to be as predictive as other leading 3D-QSAR methods. nih.gov SOMFA generates steric and electrostatic maps that highlight important molecular features, thereby aiding in the molecular design process by providing a visual representation of the data. nih.govontosight.ai

Topomer CoMFA: Topomer CoMFA is a 3D-QSAR tool that automates the creation of predictive models by combining the topomer concept (a 2D representation of molecular fragments in a 3D conformation) with the CoMFA methodology. scirp.orgscirp.org This approach addresses the challenge of molecular alignment by using a fragment-based approach, making it an objective and rapid method for generating 3D-QSAR models. scirp.org This technique has been successfully applied to various scaffolds to reveal important sites for chemical modification and to design novel derivatives with improved biological activity. scirp.org

The table below presents statistical validation parameters from various 3D-QSAR studies on chromone derivatives, demonstrating the robustness and predictive power of these models.

| 3D-QSAR Model | Target/Activity | q² (or r²cv) | r² | r²pred | Reference(s) |

| MFA (receptor-based) | HIV-1 Protease Inhibition | 0.789 | 0.886 | 0.995 | nih.govresearchgate.net |

| MFA | Antioxidant (DPPH scavenging) | 0.771 | 0.868 | 0.924 | nih.gov |

| Atom-based 3D-QSAR | MAO Inhibition | 0.8239 | 0.9064 | - | tandfonline.comtandfonline.com |

| Field-based 3D-QSAR | MAO Inhibition | 0.7004 | 0.8515 | - | tandfonline.com |

| CoMFA | Radical Scavenging | 0.821 | 0.987 | - | nih.gov |

| CoMSIA | Radical Scavenging | 0.876 | 0.976 | - | nih.gov |

Note: q² or r²cv (cross-validated r²), r² (non-cross-validated r²), r²pred (predictive r² for an external test set).

Predictive Modeling for Optimization of Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone in the rational design of novel therapeutic agents based on the chromone scaffold. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of untested molecules, thereby prioritizing the synthesis of candidates with the highest potential.

For chromone derivatives, QSAR studies have been successfully employed to optimize a range of biological activities, including antioxidant, cytotoxic, and enzyme inhibitory effects. sciencepublishinggroup.comiiarjournals.orgresearchgate.net In a typical QSAR study, various molecular descriptors are calculated for a series of related chromone analogues. These descriptors quantify physicochemical properties such as:

Electronic properties: Ionization potential, electron affinity, dipole moment, atomic charges. sciencepublishinggroup.comiiarjournals.org

Steric properties: Molecular volume, surface area, shape indices. iiarjournals.org

Hydrophobicity: Partition coefficient (LogP). sciencepublishinggroup.com

Topological indices: Descriptors of molecular connectivity and branching.

For instance, a 3D-QSAR study on synthetic chromone derivatives identified key structural requirements for potent antioxidant activity. nih.gov The resulting model, developed using molecular field analysis (MFA), provided a predictive tool for designing new analogues with enhanced radical scavenging capabilities. nih.gov Similarly, QSAR analysis of 3-(N-cyclicamino)chromones revealed that their cytotoxicity against cancer cell lines was significantly correlated with descriptors related to shape, size, polarizability, and dipole moment. iiarjournals.org Another study focused on optimizing chromone derivatives as inhibitors of the ABCG2 transporter, a protein associated with multidrug resistance in cancer, utilized a robust QSAR model to design and predict the activity of novel compounds. researchgate.net

These models guide the optimization of the 7-Allyloxy-5-hydroxy-2-methylchromone structure by identifying which positions on the chromone ring are most sensitive to modification and which physicochemical properties are crucial for a desired biological effect.

| QSAR Model Application | Key Correlated Descriptors | Predicted Biological Activity | Reference |

| Antioxidant Chromones | Hardness (η), LogP, Hydration Energy | PARP Inhibition, Antioxidant | sciencepublishinggroup.com |

| 3-(N-cyclicamino)chromones | Shape, Size, Polarizability, Dipole Moment | Cytotoxicity | iiarjournals.org |

| Synthetic Chromones | Molecular Field Analysis (MFA) | DPPH Radical Scavenging | nih.gov |

| ABCG2 Inhibitors | Not specified | ABCG2 Transporter Inhibition | researchgate.net |

Computational Chemistry and Molecular Docking Investigations

Computational chemistry provides powerful tools to investigate the molecular interactions that underpin the biological activity of this compound and its derivatives at an atomic level. Techniques such as molecular docking, molecular dynamics, and quantum chemical calculations offer profound insights into ligand-receptor binding, stability, and electronic properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is crucial for elucidating the binding mode of chromone derivatives and understanding the specific interactions that contribute to their biological activity.

Docking studies performed on various chromone derivatives have successfully identified key interactions within the active sites of numerous therapeutic targets. For example, simulations of chromone-thiophene hybrids with the SARS-CoV-2 main protease (Mpro) revealed a dual hydrogen-bond clamp with key residues in the S1 pocket, alongside complementary π-sulfur and π-cation interactions. jbiochemtech.com In another study, docking was used to support QSAR findings for antioxidant chromones, mapping the hydrogen bond, hydrophobic, and electrostatic interactions with the Poly [ADP-ribose] polymerase (PARP) enzyme. sciencepublishinggroup.com

For derivatives of this compound, docking simulations can predict how modifications to the scaffold affect binding affinity and specificity. Key interactions typically observed for chromone scaffolds include:

Hydrogen Bonds: The carbonyl oxygen at the C-4 position and the hydroxyl group at the C-5 position are potent hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The bicyclic ring system and the 2-methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic benzene (B151609) ring of the chromone core can form favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

These simulations guide the rational design process by predicting which derivatives will form the most stable and effective complexes with their target receptor.

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is essential for assessing the stability of the binding pose predicted by docking and for understanding the conformational changes that may occur upon ligand binding.

MD simulations have been used to validate the binding stability of chromone derivatives in various enzyme active sites. For instance, extended MD simulations of a chromone–thiophene hybrid bound to SARS-CoV-2 Mpro confirmed that the critical hydrogen bond network identified in docking studies remained stable over the simulation period, indicating a durable interaction. jbiochemtech.comresearchgate.net Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the simulation provides a measure of the complex's stability. jbiochemtech.com Similarly, MD simulations were employed to evaluate the stability of pyrano[2,3-b]chromone derivatives in complex with α-glucosidase, confirming the binding mode and interactions. bohrium.com These simulations provide a more realistic representation of the physiological environment and are crucial for confirming that a designed derivative maintains its optimal binding conformation.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of a molecule. nih.govd-nb.infobohrium.com These calculations are used to determine a wide range of molecular properties that govern reactivity and intermolecular interactions, which are not accessible through classical molecular mechanics methods used in docking and MD.

For chromone derivatives, DFT calculations are used to analyze:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with its biological target. d-nb.info

Atomic Charges: Calculating the distribution of charge on each atom helps to rationalize observed intermolecular interactions, such as hydrogen bonds and electrostatic contacts.

Studies using DFT on chromone derivatives have investigated how different substituents influence their electronic properties and, consequently, their biological activities, such as antioxidant potential and fluorescence. nih.govijcsi.pro These calculations can predict how modifications to the this compound scaffold will alter its electronic character and reactivity, providing a theoretical foundation for SAR studies.

| Computational Method | Key Insights Provided for Chromone Derivatives | Reference |

| Molecular Docking | Prediction of binding mode; identification of key H-bonds and hydrophobic interactions. | sciencepublishinggroup.comjbiochemtech.com |

| Molecular Dynamics | Assessment of binding pose stability over time; analysis of conformational flexibility. | jbiochemtech.comresearchgate.netbohrium.com |

| Quantum Chemistry (DFT) | Calculation of HOMO-LUMO gap, charge distribution (MEP), and other electronic descriptors to predict reactivity. | nih.govd-nb.infonih.gov |

Fragment-Based Drug Design Strategies and Scaffold Optimization

The chromone nucleus is often described as a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an excellent starting point for drug discovery. Fragment-Based Drug Design (FBDD) is a strategy that leverages such scaffolds for the efficient discovery and optimization of lead compounds.

FBDD involves screening small chemical fragments to identify those that bind weakly but efficiently to a biological target. Once these fragments are identified, they can be grown, linked, or merged to create a more potent lead molecule. The chromone scaffold serves as an ideal core structure for this approach. Its rigid, bicyclic system provides a well-defined orientation in a binding pocket, while its inherent chemical functionality offers multiple points for modification and fragment elaboration. jbiochemtech.com

For this compound, FBDD strategies would involve using the core chromone as an anchor fragment and exploring modifications at the C-7 allyloxy group, the C-5 hydroxy group, the C-2 methyl group, or other positions on the ring to optimize interactions with a specific biological target. This approach allows for a systematic exploration of the chemical space around the privileged chromone core to develop highly potent and selective therapeutic agents.

Future Directions and Research Perspectives for 7 Allyloxy 5 Hydroxy 2 Methylchromone

Exploration of Novel Synthetic Pathways and Analog Generation

The future synthesis of 7-Allyloxy-5-hydroxy-2-methylchromone and its analogs is poised for innovation. Current synthetic strategies for chromones often involve multi-step processes that may have limitations in terms of yield and environmental impact. Future research will likely focus on developing more efficient and greener synthetic methodologies. This could include the exploration of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, as well as the use of novel catalytic systems, such as nanocatalysts or biocatalysts, to enhance selectivity and reduce waste.

Furthermore, the generation of a diverse library of analogs is a crucial step in understanding the structure-activity relationships (SAR) of this chromone (B188151). Key areas for analog generation include:

Modification of the Allyloxy Group: Introducing different substituents on the allyl chain or replacing it with other functional groups could modulate the compound's lipophilicity and interaction with biological targets.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is a prime site for modification, such as esterification or etherification, to create prodrugs or alter the compound's pharmacokinetic profile.

Substitution on the Chromone Core: Introducing various substituents at other available positions on the benzopyran ring could lead to the discovery of compounds with enhanced potency or novel biological activities.

A systematic approach to analog synthesis will be instrumental in mapping the chemical space around the this compound scaffold and identifying lead compounds for further development.

Advanced Pharmacological Studies on Specific Molecular Targets

While the broader chromone class is known for a wide range of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects, the specific molecular targets of this compound remain to be elucidated. ontosight.ai Future pharmacological studies will need to move beyond general screening to identify and validate specific protein interactions.

Modern techniques in chemical biology and pharmacology will be pivotal in this endeavor. High-throughput screening (HTS) against panels of kinases, proteases, and other enzymes could reveal potential targets. Subsequently, more focused studies, such as enzyme inhibition assays and surface plasmon resonance (SPR), can be employed to quantify the binding affinity and kinetics.

Moreover, investigating the compound's effects in relevant cell-based assays and animal models of disease will be crucial to understand its therapeutic potential. For instance, its anti-inflammatory properties could be explored in models of arthritis or inflammatory bowel disease, while its potential as an anticancer agent could be assessed in various cancer cell lines and xenograft models. nih.gov

Design and Synthesis of Hybrid Molecules and Chemical Prodrugs for Enhanced Efficacy or Specificity

The concept of hybrid molecules, which combine two or more pharmacophores into a single entity, has emerged as a powerful strategy in drug discovery. The this compound scaffold is an excellent candidate for the design of such hybrids. By covalently linking it to other known bioactive molecules, it may be possible to create novel compounds with synergistic or multi-target activities. For example, hybridizing the chromone with a known anticancer drug could lead to a compound with a dual mechanism of action, potentially overcoming drug resistance.

The development of prodrugs is another promising avenue. The presence of the 5-hydroxy group allows for the attachment of promoieties that can be cleaved in vivo to release the active drug. This approach can be used to improve the compound's solubility, bioavailability, and targeted delivery. For instance, a phosphate (B84403) ester prodrug could enhance water solubility, while a prodrug targeting a specific enzyme overexpressed in tumor cells could achieve site-specific drug release.

Applications in Chemical Probes and Biosensors Development

The inherent fluorescence of some chromone derivatives makes them attractive candidates for the development of chemical probes and biosensors. Future research could focus on exploring the photophysical properties of this compound and its derivatives. If found to possess suitable fluorescence characteristics (e.g., high quantum yield, sensitivity to the microenvironment), this scaffold could be engineered to create probes for detecting specific biomolecules or ions.

For example, the allyloxy group could be modified with a recognition moiety for a particular analyte. Upon binding, a change in the fluorescence signal (e.g., intensity, wavelength) could be observed, allowing for quantitative detection. Such probes could have applications in cellular imaging, diagnostics, and environmental monitoring.

Investigation of Environmental and Agricultural Applications (e.g., Pesticides)

The structural diversity of natural products has long been a source of inspiration for the development of new agrochemicals. The biological activities of chromones suggest that this compound and its analogs could have potential applications in agriculture. Future studies should investigate their efficacy as pesticides, including their insecticidal, fungicidal, and herbicidal properties.

An important aspect of this research will be to assess the environmental fate and ecotoxicity of these compounds to ensure they are safe for widespread use. The development of biodegradable chromone-based pesticides would be a particularly valuable contribution to sustainable agriculture.

Development of Multi-Target Therapeutic Strategies Based on the Chromone Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has highlighted the limitations of single-target drugs and the potential of multi-target therapeutic strategies. The chromone scaffold, with its ability to interact with multiple biological targets, is well-suited for the development of such agents.

Future research on this compound should embrace a systems biology approach to understand its network pharmacology. By identifying multiple targets and pathways modulated by this compound, it may be possible to design therapies that are more effective and less prone to the development of resistance. This could involve the rational design of derivatives that are optimized to interact with a specific set of targets implicated in a particular disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Allyloxy-5-hydroxy-2-methylchromone, and how can regioselectivity be confirmed?

- Methodological Answer : The synthesis typically involves glycosylation of intermediates under phase-transfer conditions. For example, coupling chromone derivatives with glucosyl donors (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucosylbromide) in a CHCl₃/H₂O biphasic system with Bu₄NBr as a catalyst and K₂CO₃ as a base at 60°C for 20 hours yields the target compound (~56% yield). Regioselectivity is confirmed via nuclear Overhauser effect (nOe) spectroscopy, which identifies spatial proximity between the anomeric proton of the glycosyl group and the H8 proton of the chromone core .

- Key Data :

| Reaction Step | Conditions | Yield | Characterization Method |

|---|---|---|---|

| Glycosylation | CHCl₃/H₂O, Bu₄NBr, K₂CO₃, 60°C, 20h | 56% | nOe, NMR |

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. HRMS confirms molecular weight, while NMR identifies substitution patterns (e.g., allyloxy vs. methoxy groups). For glycosylated derivatives, anomeric proton signals (δ 4.8–5.5 ppm) in ¹H NMR and DEPT-135 for hydroxyl group assignments are critical .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency to minimize byproducts like diglycosylated derivatives?

- Methodological Answer : Low yields in glycosylation often stem from steric hindrance or competing reactions. Strategies include:

- Using pre-protected chromone intermediates (e.g., 6-hexonyl protection) to improve solubility and reactivity .

- Screening alternative glycosyl donors (e.g., trichloroacetimidates) and catalysts (e.g., BiCl₃ for detritylation) to enhance regioselectivity .

- Data Contradiction Note : Early attempts with per-O-benzoylated donors failed (<20% conversion), highlighting the need for tailored conditions .

Q. What methodologies resolve contradictions in bioactivity data for chromone derivatives?

- Methodological Answer : Contradictions in pharmacological outcomes (e.g., cytotoxicity vs. antioxidant activity) require:

- Dose-response studies to identify biphasic effects (e.g., activation at low doses vs. inhibition at high doses).

- Molecular docking to validate binding affinities to targets like topoisomerase II or COX-2, cross-referenced with in vitro assays (e.g., MTT for cytotoxicity) .

Q. How can detritylation challenges be addressed without degrading the chromone backbone?

- Methodological Answer : Traditional acidic conditions (e.g., 1% I₂/MeOH) risk glycosidic bond cleavage. Sabitha’s protocol using BiCl₃ in dry CH₃CN at RT for 48 hours achieves clean detritylation (65% yield) while preserving structural integrity .

Methodological Framework for Data Analysis

Q. What statistical approaches are recommended for analyzing time-dependent bioactivity contradictions?

- Methodological Answer : Longitudinal studies with panel data (e.g., three-wave measurements) and structural equation modeling (SEM) can disentangle short-term vs. long-term effects. Bootstrapping validates mediation pathways (e.g., effort exertion linking bioactivity to outcomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.